5-Pentadecylresorcinol
Overview
Description
5-Pentadecylresorcinol, also known as Adipostatin A, is a resorcinol derivative . It can be found in the wood of Grevillea.banksii and in the peel and flesh of unripe mangos, Mangifera indica (Anacardiaceae) .
Synthesis Analysis
5-Pentadecylresorcinol has been used as an analytical reference standard for the quantification of the analyte in a mixture of alkylresorcinols using liquid chromatography coupled to mass spectrometry (LC-MS) . It may also be used as an analytical reference standard for the determination of the analyte in Goji berries using ultra-high-pressure liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS) and Mango (Mangifera indica L.) peels using high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry (HPLC/APCI-MS) .Molecular Structure Analysis
The empirical formula of 5-Pentadecylresorcinol is C21H36O2 . Its molecular weight is 320.51 .Chemical Reactions Analysis
The monoethoxylate of 3-pentadecylphenol and a diethoxylate of 5-pentadecylresorcinol (2-hydroxyethyl derivatives) have been synthesized by the base-catalyzed reaction with ethylene carbonate .Physical And Chemical Properties Analysis
5-Pentadecylresorcinol has a melting point of 89-90 °C and a density of 0.960±0.06 g/cm3 . It is soluble in DMF, DMSO, Ethanol, and Methanol .Scientific Research Applications
Biobased Polymers and Additives
- Field : Green and Sustainable Chemistry .
- Application : 5-Pentadecylresorcinol, also known as Cardanol, is considered an important starting material for biobased polymers and additives due to its unique structural features, abundant availability, and low cost .
- Methods : Cardanol is derived from cashew nut shell liquid (CNSL), which constitutes approximately 25% of the total weight of the cashew nut . CNSL is composed of anacardic acid and smaller amounts of cardanol, cardol (5-n-pentadecylresorcinol), and methylcardol .
- Results : A large number of chemicals and products have been developed starting from CNSL by taking advantage of the three reactive sites, namely, phenolic hydroxyl, aromatic ring, and unsaturation(s) in the alkenyl side chain . Increasing attention is paid to promising cardanol-based products that could be of potential interest in industry, such as epoxy and acrylic monomers, plasticizers, and surfactants .
Growth-depressing Effects
- Field : Cereal Chemistry .
- Application : 5-Pentadecylresorcinol has been studied for its growth-depressing effects .
- Methods : Tests were performed on male weanling rats to determine whether 5-pentadecylresorcinol causes appetite depression, which, in turn, depresses growth, or if some effect apart from palatability is responsible for the observed growth depression .
- Results : The specific results of these tests are not provided in the available sources .
Analytical Reference Standard
- Field : Analytical Chemistry .
- Application : 5-Pentadecylresorcinol has been used as an analytical reference standard for the quantification of the analyte in a mixture of alkylresorcinols .
- Methods : The compound is used in liquid chromatography coupled to mass spectrometry (LC-MS) .
- Results : The specific results of these analyses are not provided in the available sources .
Larvicidal Activity
- Field : Entomology .
- Application : 5-Pentadecylresorcinol, also known as Adipostatin A, shows good larvicidal activity against Aedes aegypti .
- Methods : The compound is tested for its larvicidal activity against Aedes aegypti, a mosquito species that is a vector for many tropical diseases .
- Results : The specific results of these tests are not provided in the available sources .
Inhibition of Glycerol-3-Phosphate Dehydrogenase
- Field : Biochemistry .
- Application : 5-Pentadecylresorcinol (Adipostatin A) is a glycerol-3-phosphate dehydrogenase (GPDH) inhibitor .
- Methods : The compound is tested for its inhibitory activity against GPDH, an enzyme involved in lipid metabolism .
- Results : Adipostatin A has an IC50 of 4.1 µM, indicating that it can inhibit GPDH at this concentration .
Triglyceride Accumulation Prevention
- Field : Biochemistry .
- Application : 5-Pentadecylresorcinol (Adipostatin A) prevents triglyceride accumulation in 3T3-L1 cells at a concentration of the microM level .
- Methods : The compound is tested for its ability to prevent triglyceride accumulation in 3T3-L1 cells .
- Results : The specific results of these tests are not provided in the available sources .
Safety And Hazards
5-Pentadecylresorcinol may cause an allergic skin reaction and serious eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
5-pentadecylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h16-18,22-23H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVSCMOUFCNCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062875 | |
Record name | 1,3-Benzenediol, 5-pentadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adipostatin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Pentadecylresorcinol | |
CAS RN |
3158-56-3 | |
Record name | 5-Pentadecylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3158-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adipostatin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Pentadecylresorcinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Benzenediol, 5-pentadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediol, 5-pentadecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-pentadecylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-PENTADECYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1FU33YCG0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Adipostatin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95.5 - 96 °C | |
Record name | Adipostatin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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